N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a pyrrolidine ring, and a phenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the fluoro group. The pyrrolidine ring is then synthesized and attached to the quinazolinone core through a series of condensation reactions. The final step involves the addition of the phenyl group to complete the structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluoro group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This interaction can be mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological system being studied.
Properties
Molecular Formula |
C21H19FN4O3 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H19FN4O3/c22-15-6-7-18-17(11-15)21(29)25(13-24-18)9-8-23-20(28)14-10-19(27)26(12-14)16-4-2-1-3-5-16/h1-7,11,13-14H,8-10,12H2,(H,23,28) |
InChI Key |
BSCJVZFNCPIVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.